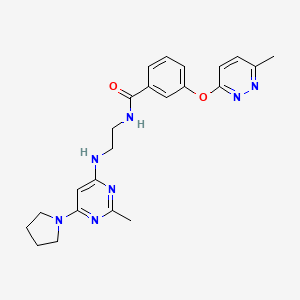
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Research on pyrimidinones, oxazinones, and their derivatives demonstrates significant applications in antimicrobial and anti-inflammatory areas. For example, compounds synthesized using citrazinic acid and related processes have shown good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, derivatives synthesized for anti-inflammatory purposes have displayed promising results comparable to Prednisolone®, indicating their potential in treating inflammatory conditions (Amr et al., 2007).
Histone Deacetylase Inhibition for Cancer Therapy
The design and synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrate isotype-selective inhibition of histone deacetylases (HDACs), a key feature in cancer therapy. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their application in developing new anticancer drugs (Zhou et al., 2008).
Neuroleptic Activity
Benzamides and their derivatives have been studied for neuroleptic activity, indicating potential applications in treating psychosis. For instance, certain compounds have shown to be significantly more potent than traditional neuroleptics, offering insights into the development of new psychiatric medications (Iwanami et al., 1981).
Anticancer and Anti-inflammatory Agents
Novel synthetic pathways for heterocyclic compounds fused with thiophene rings or other molecular structures have been explored for their anticancer and anti-inflammatory properties. These studies contribute to the ongoing search for more effective and selective therapeutic agents (Rahmouni et al., 2016).
Synthesis Techniques and Analytical Methods
Advanced synthesis techniques, including nonaqueous capillary electrophoresis, have been applied for the separation and analysis of imatinib mesylate and related substances, showcasing the importance of analytical methodologies in pharmaceutical research (Ye et al., 2012).
Eigenschaften
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-8-9-22(29-28-16)32-19-7-5-6-18(14-19)23(31)25-11-10-24-20-15-21(27-17(2)26-20)30-12-3-4-13-30/h5-9,14-15H,3-4,10-13H2,1-2H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDPUAIIXHIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)
![8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)
![3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2463834.png)




![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)